molecular formula C8H6ClFO2 B8013340 2-Chloro-5-fluoro-3-methoxybenzaldehyde

2-Chloro-5-fluoro-3-methoxybenzaldehyde

Cat. No.: B8013340
M. Wt: 188.58 g/mol
InChI Key: PXCGOLYCNMUGIV-UHFFFAOYSA-N
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Description

Chemical Structure:
2-Chloro-5-fluoro-3-methoxybenzaldehyde is a halogenated aromatic aldehyde with substituents at positions 2 (chloro), 5 (fluoro), and 3 (methoxy). Its molecular formula is C₈H₆ClFO₂, yielding a molecular weight of 188.59 g/mol (calculated from atomic masses).

Properties

IUPAC Name

2-chloro-5-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCGOLYCNMUGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Aldehyde group : Provides electrophilic reactivity for condensation or nucleophilic addition reactions.
  • Halogen substituents (Cl, F) : Enhance lipophilicity and influence electronic effects (electron-withdrawing).
  • Methoxy group (OCH₃) : Electron-donating via resonance, modulating ring reactivity.

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key differences among 2-Chloro-5-fluoro-3-methoxybenzaldehyde and related benzaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Functional Groups Notable Properties
This compound 2-Cl, 5-F, 3-OCH₃ 188.59 Aldehyde, Cl, F, OCH₃ High lipophilicity; mixed electronic effects
5-Chloro-2-fluorobenzaldehyde 5-Cl, 2-F 158.56 Aldehyde, Cl, F Enhanced aldehyde reactivity due to electron-withdrawing substituents
2-Hydroxy-5-methoxybenzaldehyde 2-OH, 5-OCH₃ 166.14 Aldehyde, OH, OCH₃ Hydrogen bonding via OH; lower lipophilicity
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde 2-OH, 3-OCH₂CH₃, 5-CH₃ 208.24 Aldehyde, OH, OCH₂CH₃, CH₃ Intramolecular O-H···O stabilization

Electronic and Reactivity Effects

  • Electron-Withdrawing vs. The methoxy group at position 3 donates electrons via resonance, creating regioselective effects distinct from purely halogenated analogs like 5-Chloro-2-fluorobenzaldehyde .
  • Aldehyde Reactivity: Halogens increase the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., Grignard reactions) compared to non-halogenated derivatives.

Physicochemical Properties

  • Lipophilicity :

    • The target compound’s Cl and F substituents increase logP (lipophilicity) relative to hydroxyl-containing analogs like 2-Hydroxy-5-methoxybenzaldehyde . This property may enhance membrane permeability in biological systems.
  • Hydrogen Bonding :

    • Unlike 2-Hydroxy-5-methoxybenzaldehyde or 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde , the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity. This could lower solubility in polar solvents.

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